cis-1-Amino-3-(fluoromethyl)cyclobutanecarboxylic acid
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Overview
Description
cis-1-Amino-3-(fluoromethyl)cyclobutanecarboxylic acid is a cyclobutane derivative with a fluoromethyl group and an amino group attached to the cyclobutane ring.
Preparation Methods
The synthesis of cis-1-Amino-3-(fluoromethyl)cyclobutanecarboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of fluorinated reagents and catalysts to introduce the fluoromethyl group. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
cis-1-Amino-3-(fluoromethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
cis-1-Amino-3-(fluoromethyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-1-Amino-3-(fluoromethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
cis-1-Amino-3-(fluoromethyl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:
1-Amino-1-cyclobutanecarboxylic acid: This compound lacks the fluoromethyl group, which may result in different chemical and biological properties.
cis-4-Hydroxycyclohexanecarboxylic acid: This compound has a hydroxyl group instead of an amino group, leading to different reactivity and applications.
Properties
Molecular Formula |
C6H10FNO2 |
---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
1-amino-3-(fluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c7-3-4-1-6(8,2-4)5(9)10/h4H,1-3,8H2,(H,9,10) |
InChI Key |
POMHUWAQEADJGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)N)CF |
Origin of Product |
United States |
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